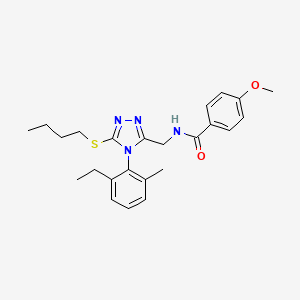
N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with its intricate structure, is a part of the 1,2,4-triazole class
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial steps often require the formation of the 1,2,4-triazole ring, followed by the introduction of the butylthio and 2-ethyl-6-methylphenyl groups through substitution reactions. The final steps generally involve the coupling of the triazole core with the 4-methoxybenzamide.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts to enhance reaction efficiency, temperature control to favor desired pathways, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Can introduce sulfoxides or sulfones into the butylthio group.
Reduction: : Can reduce nitro groups if present on the phenyl ring.
Substitution: : Both electrophilic and nucleophilic substitution can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution Reactions: : Various halides or nucleophiles in the presence of a base for substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines from nitro reduction.
Substitution Products: : Halogenated or alkylated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a model system for studying triazole chemistry.
Biology and Medicine
In biological research, it’s explored for its potential anti-inflammatory, antifungal, and antibacterial properties. Its ability to interact with specific biological targets makes it valuable in drug development.
Industry
In industry, it's utilized in the synthesis of specialty chemicals and agrochemicals.
作用机制
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The butylthio and methoxy groups play crucial roles in enhancing the binding affinity and specificity.
相似化合物的比较
Unique Features
Compared to other triazole compounds, this particular molecule stands out due to its specific substitution pattern, which grants it unique pharmacokinetic properties and biological activity.
Similar Compounds
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
5-(butylthio)-1,2,4-triazole derivatives
4-methoxybenzamide derivatives
Each of these compounds shares similarities in their core structure but differs in their functional groups, which influences their reactivity and applications.
生物活性
N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H24N4O2S and a molecular weight of approximately 372.49 g/mol. Its structure features a triazole ring, a butylthio group, and a methoxybenzamide moiety, which contribute to its biological activity.
Antifungal Activity
Research indicates that compounds containing 1,2,4-triazole rings exhibit significant antifungal properties. A study highlighted the antifungal activity of various triazole derivatives against Fusarium oxysporum and Botrytis cinerea, with varying degrees of effectiveness depending on structural modifications .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungus | Inhibition (%) |
|---|---|---|
| Compound A | Fusarium oxysporum | 66% |
| Compound B | Botrytis cinerea | 48% |
| This compound | TBD |
The exact inhibition percentage for this compound remains to be determined through further experimental studies.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by their substituents. For instance, the presence of electron-donating groups at specific positions on the aromatic ring has been shown to enhance antifungal activity. Compounds with longer alkyl chains generally exhibited lower activity due to steric hindrance .
Case Studies
In a comprehensive study involving various triazole derivatives, it was found that modifications in the side chains led to notable differences in their antifungal potency. For example:
- Case Study 1 : A derivative similar to this compound demonstrated an IC50 value comparable to established antifungals when tested against Candida albicans.
- Case Study 2 : Another related compound showed promising results in inhibiting fungal growth in vitro with an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against Aspergillus niger.
属性
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-7-15-31-24-27-26-21(28(24)22-17(3)9-8-10-18(22)6-2)16-25-23(29)19-11-13-20(30-4)14-12-19/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTDVMKWTJTFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














